2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
CAS No.:
Cat. No.: VC14763953
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-24-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21) |
| Standard InChI Key | UBPKQSGZERFEMX-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms and a ketone group at position 6.
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Furan ring: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone.
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Acetamide group: Linked to a phenyl ring substituted with a methylthio (-SCH) group at the meta position .
The IUPAC name is 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide, and its SMILES representation is CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 341.4 g/mol | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity (XLogP3 = 1.7) suggests balanced solubility and membrane permeability, favorable for drug-like properties .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in pyridazinone derivative research :
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Pyridazinone Core Formation: Condensation of γ-keto acids with hydrazines yields dihydropyridazinones, which are oxidized to pyridazinones .
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Furan Ring Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the furan moiety at position 3 .
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Acetamide Functionalization: Acylation of the phenylamine intermediate with acetyl chloride forms the acetamide group.
Key Reagents and Conditions
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Oxidizing Agents: Potassium permanganate or DDQ (dichlorodicyanoquinone) for dihydropyridazinone oxidation .
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Coupling Catalysts: Palladium catalysts (e.g., Pd(PPh)) for furan ring attachment.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for acylation.
Pharmacological Applications and Challenges
Therapeutic Targets
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FPR Agonists: Potential use in rheumatoid arthritis and sepsis .
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Kinase Inhibitors: Structural similarity to ATP-competitive kinase inhibitors suggests oncology applications.
Metabolic Stability
The methylthio group may undergo hepatic oxidation to sulfoxide/sulfone metabolites, impacting bioavailability .
Future Directions
Research Priorities
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